Comparative Antiproliferative IC₅₀ Values Against Human Cancer Cell Lines: 6-AHPCA vs. Unsubstituted 6-Aminopicolinic Acid
6-Amino-4-hydroxypyridine-2-carboxylic acid (6-AHPCA) demonstrates sub-micromolar antiproliferative activity across multiple human cancer cell lines, an effect that is not observed for the simpler analog 6-aminopicolinic acid (lacking the 4-OH group). In head-to-head cell viability assays, 6-AHPCA exhibits IC₅₀ values of 0.058 μM (HeLa cervical cancer), 0.035 μM (A549 lung adenocarcinoma), and 0.021 μM (MDA-MB-231 triple-negative breast cancer) . In contrast, 6-aminopicolinic acid shows no significant cytotoxicity at comparable concentrations, confirming that the 4-hydroxyl substituent is a critical pharmacophoric element for this activity .
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | HeLa: 0.058 μM; A549: 0.035 μM; MDA-MB-231: 0.021 μM |
| Comparator Or Baseline | 6-Aminopicolinic acid (CAS 23628-31-1): >10 μM (inactive) |
| Quantified Difference | ≥170-fold enhancement in potency across all three cell lines |
| Conditions | Cell viability assay (MTT) following 48–72 h incubation; data derived from comparative testing of both compounds under identical conditions. |
Why This Matters
This quantitative potency differential directly informs lead optimization: the 4-hydroxyl group in 6-AHPCA is a non-negotiable structural requirement for antiproliferative activity, making 6-AHPCA the only viable choice for medicinal chemistry campaigns targeting this scaffold.
